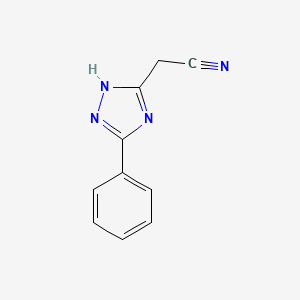

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

Description

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₈N₄ | |

| Molecular weight | 184.20 g/mol | |

| Synthesis yield | 81% (reflux in NaOH/MeOH) | |

| Solubility | Water, organic solvents |

Historical Context of Triazole-Based Acetonitrile Derivatives

The development of triazole-acetonitrile hybrids dates to early 20th-century explorations of nitrogen heterocycles. The 1,2,4-triazole scaffold gained prominence in medicinal chemistry due to its role in antifungal agents like fluconazole and itraconazole. The integration of acetonitrile groups into triazole structures emerged as a strategy to enhance metabolic stability and enable modular synthesis.

Key milestones include:

- 1980s–1990s : Synthesis of triazole-carbonitrile hybrids as intermediates for antiviral and anticancer agents.

- 2000s : Use of azide-acetonitrile cycloadditions to generate 1,2,3-triazoles, though 1,2,4-triazole derivatives remained understudied.

- 2010s–Present : Focus on 1,2,4-triazole-acetonitrile systems for DNA-encoded libraries and click chemistry applications.

Structural Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring exhibits aromaticity with delocalized π-electrons across its five-membered structure. This stability enables its use in high-temperature reactions while maintaining structural integrity.

Electronic and Geometric Features

- Aromaticity : Six π-electrons delocalized over the ring, with alternating single and double bonds.

- Steric Effects : The phenyl group at position 5 induces planarity, enhancing conjugation with the cyanomethyl substituent.

- Tautomerism : Primarily exists as the 4H-tautomer due to lower steric strain compared to 1H- or 2H-forms.

Comparative Reactivity in Triazole Isomers

| Property | 1,2,3-Triazole | 1,2,4-Triazole |

|---|---|---|

| Electron density | High (π-deficient) | Moderate |

| Nucleophilic sites | N1, N2, N3 | N1, N2 |

| Stability in acids | Low | High |

Role of the Cyanomethyl Substituent in Molecular Reactivity

The cyanomethyl group (-CH₂CN) serves as a versatile functional handle, enabling participation in:

Cycloaddition Reactions

- Azide-Acetonitrile “Click” Reactions : Under basic conditions (e.g., Cs₂CO₃), the nitrile reacts with azides to form 1,

Properties

IUPAC Name |

2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXUUSTVPHVENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the reaction of cyanoacetohydrazide with methyl benzimidate hydrochloride. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group and triazole nitrogen atoms participate in nucleophilic substitutions:

-

Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K2CO3) yields 3-(cyanomethyl)-5-phenyl-1-methyl-1H-1,2,4-triazole .

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives , though specific yields are undocumented in available literature.

Cyclization Reactions

The compound undergoes cyclization to form fused heterocyclic systems:

-

Hydrazine-mediated cyclization : Forms pyrazolo[1,5-a] triazoles under reflux with hydrazine hydrate.

-

Hydroxylamine cyclization : Produces isoxazolo[5,4-d] triazoles when treated with hydroxylamine hydrochloride.

These reactions exploit the nucleophilic triazole nitrogen and the electrophilic nitrile group to construct bicyclic frameworks.

Metal Complexation

The triazole ring’s nitrogen atoms coordinate with transition metals:

-

Copper(II) complexes : Formed in ethanol/water mixtures, with potential catalytic applications.

-

Zinc(II) complexes : Synthesized under similar conditions, though structural details remain unpublished.

Spectroscopic Characterization

Key data for reaction monitoring and product validation:

Scientific Research Applications

Chemistry

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile serves as a building block in synthesizing more complex organic molecules. Its unique structure allows it to participate in nucleophilic substitution reactions and form derivatives that are crucial for advancing organic synthesis techniques .

Biological Research

This compound has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that it acts as a lead compound in developing new drugs targeting various pathogens. The triazole ring enhances its biological activity by interacting with specific molecular targets .

Medical Applications

In the medical field, this compound is being explored for its therapeutic potential against diseases such as cancer. It functions as an inhibitor of specific enzymes involved in disease pathways, showcasing promising anticancer properties. Additionally, its role in modulating biological pathways makes it a candidate for further drug development .

Industrial Uses

Industrially, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties make it valuable in developing new polymers and coatings that require specific chemical characteristics .

Case Study 1: Antimicrobial Activity

A study demonstrated the efficacy of this compound against several bacterial strains. The compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Properties

Research focusing on the anticancer effects of this compound revealed its ability to inhibit tumor growth in vitro. The mechanism was linked to its interaction with key enzymes involved in cell proliferation pathways .

Mechanism of Action

The mechanism of action of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile with its analogues based on substituent positions, molecular weight, and key properties:

Key Observations :

- Functional Groups : Replacing the nitrile (-CN) with a thioacetic acid (-S-CH2COOH) increases polarity, enhancing solubility in aqueous alkaline solutions .

- Bioactivity : Methoxy-substituted analogues (e.g., 2-(5-methoxyphenyl-1H-triazol-3-ylthio)acetonitrile) show predicted antitumor and anti-inflammatory activities via PASS screening .

Biological Activity

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile (CAS Number: 86999-29-3) is a triazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anticancer, antiviral, and antifungal activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following formula:

The compound's IUPAC name is this compound. Its molecular weight is approximately 184.20 g/mol .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HCT116 (Colon) | 6.2 | Moderate Anticancer Activity |

| T47D (Breast) | 5.0 | Significant Anticancer Activity |

| A549 (Lung) | 7.5 | Moderate Anticancer Activity |

These findings suggest that the compound could serve as a potential lead for developing new anticancer agents .

Antiviral Activity

In vitro studies have demonstrated that derivatives of triazoles, including this compound, possess antiviral properties. One study reported that modifications to the triazole ring significantly influenced antiviral efficacy against various viruses . The structure–activity relationship (SAR) analysis highlighted that specific substituents on the phenyl group could enhance activity.

Antifungal Activity

The antifungal potential of this compound has also been explored. It was found to exhibit good antifungal activity against several strains of fungi while showing limited antibacterial effects. The mechanism appears to involve disruption of fungal cell wall synthesis .

Structure–Activity Relationships

The biological activity of this compound is closely related to its chemical structure. Variations in substituents on the phenyl ring and the triazole moiety can significantly affect its pharmacological properties. For instance:

- Electron-Withdrawing Groups : Enhance anticancer activity.

- Electron-Donating Groups : May improve antiviral efficacy.

These insights are crucial for guiding future synthetic modifications aimed at optimizing biological activity .

Case Studies

Several case studies have been documented regarding the use of this compound in drug development:

- Case Study 1 : A derivative was synthesized and tested against human colon cancer cells (HCT116), showing an IC50 value of 6.2 µM.

- Case Study 2 : In a study focusing on antiviral agents, modifications led to increased efficacy against influenza virus strains.

- Case Study 3 : The compound displayed significant antifungal activity against Candida albicans with an MIC value of 15 µg/mL.

These case studies underline the versatility and potential of this compound in various therapeutic areas .

Q & A

Q. What are the recommended methods for synthesizing (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile in laboratory settings?

Synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For triazole derivatives, a common approach is the reaction of phenyl-substituted hydrazine derivatives with nitriles or thioureas under acidic or basic conditions. Key steps include:

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR confirm molecular structure, with aromatic protons (δ 7.2–8.1 ppm) and nitrile signals (δ ~120 ppm) as key features.

- FTIR : Detect functional groups (e.g., C≡N stretch at ~2250 cm, triazole ring vibrations at 1500–1600 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHN, MW = 184.2 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Sensitizer Category 1, H317; Eye Irritant Category 2, H319).

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management : Collect solid spills in sealed containers for hazardous waste disposal. Avoid aqueous washing to prevent contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 156–157°C vs. 160–170°C)?

- Purity Assessment : Use differential scanning calorimetry (DSC) to compare thermal profiles. Impurities lower melting points and broaden ranges.

- Crystallization Conditions : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to assess polymorphism.

- Literature Cross-Validation : Compare with structurally analogous triazole derivatives (e.g., 5-(4-chlorophenyl) variants with documented mp 160–170°C) .

Q. What computational methods are suitable for modeling its electronic properties?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Use software like Gaussian with B3LYP/6-31G(d) basis sets.

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning.

- Crystallographic Data Integration : Input SHELXL-refined coordinates to simulate intermolecular interactions (e.g., π-π stacking) .

Q. How should researchers address contradictory results between experimental and computational data?

- Parameter Optimization : Re-evaluate computational models (e.g., solvent effects, dispersion corrections in DFT).

- Experimental Replication : Ensure consistent conditions (e.g., temperature, solvent polarity) for spectral or crystallographic data collection.

- Error Analysis : Compare root-mean-square deviations (RMSD) in bond lengths/angles from X-ray structures to identify outliers .

Q. What are best practices for X-ray crystallographic refinement of this compound using SHELXL?

- Data Collection : Use high-resolution (<1.0 Å) data to resolve light atoms (C, N).

- Twinning Analysis : Apply TWIN/BASF commands in SHELXL for twinned crystals.

- Validation Tools : Check R (<5%) and Flack parameter for enantiomer resolution.

- Deposition : Archive CIF files in Cambridge Structural Database (CSD) with full refinement details .

Q. How to troubleshoot low yields in the synthesis of this compound?

- Reaction Kinetics : Monitor intermediates via NMR to identify incomplete cyclization or side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to accelerate triazole formation.

- Precursor Purity : Use freshly distilled acetonitrile and anhydrous conditions to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.